Cas no 524713-56-2 (Dextromethorphan N-Trideuteromethyl)

デキストロメトルファンN-トリデュテロメチル(Dextromethorphan N-Trideuteromethyl)は、鎮咳薬として知られるデキストロメトルファンの安定同位体標識化合物です。この化合物では、メチル基(-CH₃)の水素原子が3つの重水素(D)に置換されており(-CD₃)、代謝研究や薬物動態解析において優れたトレーサー特性を発揮します。質量分析を用いた定量において、内標準物質として利用されることで、高い感度と選択性を実現します。また、代謝経路の解明や薬物相互作用の評価において、従来の非標識体と比較してデータの信頼性を向上させる点が特長です。

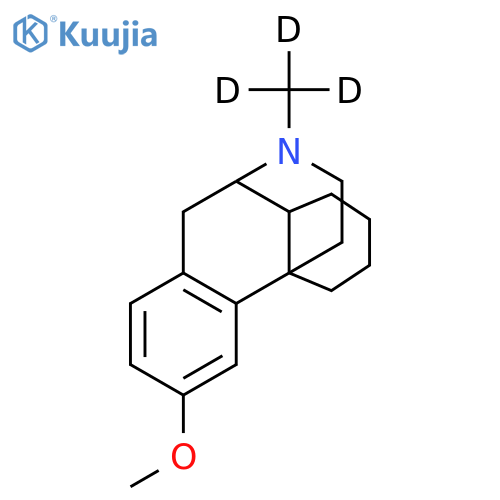

524713-56-2 structure

商品名:Dextromethorphan N-Trideuteromethyl

Dextromethorphan N-Trideuteromethyl 化学的及び物理的性質

名前と識別子

-

- DEXTROMETHORPHAN-D3

- [2H]-Dextromethorphan 17-d3

- Dextromethorphan-D3 solution

- 524713-56-2

- Dextromethorphan-d3 (100 ug/mL in Methanol)

- AKOS030242373

- 4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

- Dextromethorphan N-Trideuteromethyl

-

- インチ: InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3

- InChIKey: MKXZASYAUGDDCJ-GQJJTUARSA-N

- ほほえんだ: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

計算された属性

- せいみつぶんしりょう: 274.212

- どういたいしつりょう: 274.212

- 同位体原子数: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5A^2

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- ゆうかいてん: 105-110°C

- フラッシュポイント: 華氏温度:48.2°f

摂氏度:9°c - PSA: 12.47000

- LogP: 3.32130

- 濃度: 100 μg/mL in methanol

Dextromethorphan N-Trideuteromethyl セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H301 + H311 + H331-H370

- 警告文: P210-P260-P280-P301+P310-P311

- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution

- WGKドイツ:1

- 危険カテゴリコード: 11-23/24/25-39/23/24/25

- セキュリティの説明: 7-16-36/37-45

-

危険物標識:

- ちょぞうじょうけん:−20°C

Dextromethorphan N-Trideuteromethyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D299457-5mg |

Dextromethorphan N-Trideuteromethyl |

524713-56-2 | 5mg |

$ 322.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-041-1ML |

524713-56-2 | 1ML |

¥1821.99 | 2023-01-17 | |||

| TRC | D299457-50mg |

Dextromethorphan N-Trideuteromethyl |

524713-56-2 | 50mg |

$ 2494.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-071-1ML |

Dextromethorphan N-Trideuteromethyl |

524713-56-2 | 1ml |

¥2293.75 | 2023-05-01 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-071-1ML |

Dextromethorphan N-Trideuteromethyl |

524713-56-2 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |

1872.83 | 2021-05-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D-071-1ML |

524713-56-2 | 1ML |

¥2293.75 | 2023-01-17 | |||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D912416-1mg |

Dextromethorphan-d3 (CRM) |

524713-56-2 | 98% | 1mg |

¥2,597.00 | 2022-01-14 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75086-1mg |

Dextromethorphan-d3 (CRM) |

524713-56-2 | 98% | 1mg |

¥1552.00 | 2022-04-26 |

Dextromethorphan N-Trideuteromethyl 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

524713-56-2 (Dextromethorphan N-Trideuteromethyl) 関連製品

- 25144-78-9(DL-Normetazocine)

- 1531-25-5(Morphinan, 3-methoxy-)

- 1531-23-3(Morphinan, 3-methoxy-,(9a,13a,14a)-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量